1-Acetyl-1-cyclopentene (CAS 16112-10-0), also known as 1-cyclopentenyl methyl ketone, is a highly reactive α,β-unsaturated cyclic ketone (enone) featuring a five-membered cyclopentene ring conjugated with an acetyl group. With a density of 0.955 g/mL and a boiling point of 70 °C at 20 mmHg, it is a volatile, highly processable liquid . In industrial and laboratory procurement, this compound is primarily sourced as a rigid, α-branched Michael acceptor and dienophile. Its pre-organized five-membered ring geometry makes it a privileged building block for complex annulation reactions, asymmetric conjugate additions, and the synthesis of bridged polycyclic architectures where acyclic or larger-ring enones lack the necessary conformational strain.
Substituting 1-acetyl-1-cyclopentene with its six-membered homolog, 1-acetylcyclohexene, or its saturated analog, cyclopentyl methyl ketone, leads to catastrophic failures in target synthesis [1]. The saturated analog completely lacks the α,β-unsaturated system, rendering it inert in conjugate additions and cycloadditions. Meanwhile, the six-membered 1-acetylcyclohexene lacks the specific ring strain and bond angles of the cyclopentene system, which are mathematically required to drive intramolecular SN'-like attacks during complex annulations. Consequently, buyers targeting specific tricyclic carbocycles or highly functionalized bicyclic intermediates must procure the exact five-membered enone to ensure reaction viability and stereoselectivity.
During the synthesis of tricyclo[5.3.0.01,4]decenone derivatives via reaction with 3-alkyl-3-haloacryloylsilanes, the lithium enolate of 1-acetyl-1-cyclopentene successfully undergoes an SN'-like intramolecular attack to form the required tricyclic core[1]. In a direct head-to-head comparison, substituting the precursor with 1-acetylcyclohexene results in a near-total failure of the cyclization step, yielding only 9% of the tricyclic product (for R=t-Bu) and 0% for other substituents, instead defaulting to simple dechlorosilylation products[1].
| Evidence Dimension | Yield of tricyclic carbocycle via intramolecular SN'-like attack |
| Target Compound Data | Major pathway (e.g., 56% yield of isolated tricyclic core) |
| Comparator Or Baseline | 1-Acetylcyclohexene (≤9% yield) |
| Quantified Difference | >47% absolute yield increase; exclusive enabler of the tricyclic pathway |
| Conditions | Reaction of lithium enolates with 3-alkyl-3-haloacryloylsilanes |
Procurement of the cyclopentene derivative is strictly necessary for accessing specific bridged tricyclic architectures where the cyclohexene homolog is geometrically unviable.
As an α-branched enone, 1-acetyl-1-cyclopentene exhibits defined and measurable reactivity as a Michael acceptor. In chemico spectrophotometric peptide depletion assays measuring thiol reactivity, it demonstrates an RC50 of 3.90 ± 4.19 mM (the concentration required to deplete 50% glutathione in 120 minutes) [1]. This establishes a quantifiable baseline for its electrophilicity compared to unreactive saturated analogs like cyclopentyl methyl ketone, which cannot undergo conjugate addition and fail to deplete glutathione [1].
| Evidence Dimension | Thiol reactivity (RC50 for 50% GSH depletion in 120 min) |
| Target Compound Data | 3.90 mM |
| Comparator Or Baseline | Cyclopentyl methyl ketone (Unreactive / No GSH depletion) |
| Quantified Difference | Active Michael acceptor vs. completely inert |
| Conditions | In chemico spectrophotometric glutathione (GSH) depletion assay |
Provides buyers with a precise kinetic benchmark for its behavior as a Michael acceptor in complex organocatalytic syntheses or biological assay formulations.
1-Acetyl-1-cyclopentene offers a highly processable thermal profile with a boiling point of 70 °C at 20 mmHg, allowing for relatively mild vacuum distillation during purification. In comparison, the six-membered homolog 1-acetylcyclohexene requires significantly harsher conditions, boiling at 201-202 °C at atmospheric pressure (or ~111 °C under reduced pressure), while the saturated analog cyclopentyl methyl ketone boils at 158-160 °C. The lower boiling point of the cyclopentene derivative reduces the thermal budget required for solvent removal and purification .
| Evidence Dimension | Boiling point and thermal distillation requirements |
| Target Compound Data | 70 °C at 20 mmHg |
| Comparator Or Baseline | 1-Acetylcyclohexene (201-202 °C at atm / ~111 °C under vacuum) |
| Quantified Difference | ~40 °C lower boiling point under comparable vacuum conditions |
| Conditions | Standard laboratory vacuum distillation (approx. 20 mmHg) |
The lower boiling point facilitates easier purification and solvent removal in sensitive downstream syntheses without risking thermal degradation of the enone.
Where this compound is the right choice: Procured as the essential enolate precursor for Brook rearrangement-mediated[3+4] annulations. Its specific ring strain enables the formation of tricyclo[5.3.0.01,4]decenone ring systems, a pathway that fails when using larger-ring analogs[1].
Where this compound is the right choice: Utilized as a privileged α-branched enone substrate in amine-catalyzed enantioselective reactions with nitroolefins. Its defined electrophilicity allows for the generation of highly functionalized bicyclic compounds with strict stereocontrol [2].
Where this compound is the right choice: Sourced as a primary building block for synthesizing complex vinylidenyl-cyclopentane derivatives (e.g., 1-vinylidenyl-2-(3-butynyl)-cyclopentane), which serve as critical intermediates in the development of specialized polymers and pharmaceutical agents .
Flammable